Cas no 2034488-61-2 (3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide)

3-(2H-1,3-Benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide is a structurally distinct pyrrolidine-based carboxamide derivative, featuring a benzodioxole moiety and a difluorophenyl substituent. This compound is of interest in medicinal chemistry and pharmacological research due to its potential as a scaffold for developing bioactive molecules. The benzodioxole group may confer metabolic stability, while the difluorophenyl substitution can influence binding affinity and selectivity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in the exploration of central nervous system (CNS) or enzyme-modulating agents. The compound's synthetic versatility further supports its utility in lead optimization and drug discovery efforts.
3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide structure
2034488-61-2 structure
Product Name:3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide
CAS No:2034488-61-2
MF:C18H16F2N2O3
MW:346.3281
CID:5351045
Update Time:2025-05-21

3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide
    • 3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide
    • 3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide
    • Inchi: 1S/C18H16F2N2O3/c19-13-2-1-3-14(20)17(13)21-18(23)22-7-6-12(9-22)11-4-5-15-16(8-11)25-10-24-15/h1-5,8,12H,6-7,9-10H2,(H,21,23)
    • InChI Key: RQBLQSGOQJKXLI-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C([H])C([H])=C(C=1N([H])C(N1C([H])([H])C([H])([H])C([H])(C2C([H])=C([H])C3=C(C=2[H])OC([H])([H])O3)C1([H])[H])=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 485
  • XLogP3: 3
  • Topological Polar Surface Area: 50.8

3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide Pricemore >>

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Additional information on 3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide

Introduction to 3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide (CAS No. 2034488-61-2)

The compound 3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide, identified by its CAS number 2034488-61-2, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a benzodioxol moiety and a pyrrolidine ring system, combined with fluorinated aromatic groups, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

Recent studies in the realm of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The benzodioxol scaffold, commonly found in various pharmacologically active molecules, is known for its ability to modulate central nervous system (CNS) receptors and enzymes. In particular, derivatives of this scaffold have been explored for their potential in treating neurological disorders and psychiatric conditions. The incorporation of a pyrrolidine ring further enhances the compound's pharmacological profile by introducing additional binding sites and improving metabolic stability.

The fluorine atoms at the 2 and 6 positions of the phenyl ring in this compound are strategically placed to enhance binding affinity and selectivity. Fluorine substitution is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties such as bioavailability and metabolic half-life. The electron-withdrawing nature of fluorine atoms can also modulate the electronic properties of the molecule, influencing its interactions with biological targets. This feature makes 3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide particularly interesting for designing drugs with enhanced efficacy and reduced side effects.

Current research in medicinal chemistry emphasizes the development of molecules that can selectively interact with specific biological pathways. The combination of a benzodioxol moiety and a pyrrolidine core suggests potential activity against enzymes and receptors involved in inflammation, pain modulation, and neurotransmitter signaling. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain enzymes implicated in neurological disorders. These findings are supported by experimental data demonstrating promising interactions with relevant biological targets.

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule. These techniques not only facilitate the synthesis but also allow for the introduction of structural modifications that can fine-tune pharmacological properties.

In vitro studies have begun to elucidate the mechanism of action of this compound. Initial experiments suggest that it may interact with neurotransmitter receptors such as serotonin receptors (5-HT1A), which are known to play a role in anxiety and depression. The presence of both benzodioxol and fluorinated phenyl groups likely contributes to its ability to modulate these receptors effectively. Additionally, the pyrrolidine ring may engage with other binding sites on these receptors, further enhancing its therapeutic potential.

The potential applications of 3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide extend beyond neurological disorders. Its structural features also suggest activity against inflammatory pathways and pain modulation mechanisms. This broadens its therapeutic scope to include conditions such as chronic pain syndromes and inflammatory diseases where current treatments often suffer from limitations such as side effects or lack of efficacy.

As research progresses, additional derivatives of this compound are being designed to optimize its pharmacological profile further. By modifying substituents on the benzodioxol or pyrrolidine rings, chemists can fine-tune interactions with biological targets while maintaining overall structural integrity. This iterative approach is crucial for developing molecules that meet stringent pharmaceutical standards for efficacy, safety, and bioavailability.

The integration of computational chemistry and high-throughput screening technologies has accelerated the discovery process for compounds like 3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide. These tools allow researchers to predict binding affinities and identify potential lead compounds with greater efficiency than traditional methods alone. By leveraging these advancements, scientists can rapidly screen large libraries of compounds and pinpoint those most likely to exhibit desired pharmacological properties.

In conclusion,3-(2H-1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide represents a significant contribution to the field of medicinal chemistry due to its innovative structure and promising therapeutic applications. Its unique combination of structural features—specifically the benzodioxol, pyrrolidine, and fluorinated phenyl moieties—positions it as a valuable candidate for further investigation into treating neurological disorders as well as other conditions involving inflammation and pain modulation.

Future research will focus on refining synthetic routes to improve scalability while exploring new derivatives that enhance pharmacological activity. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

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